2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one
Overview
Description
2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core, a nitrophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with 4-nitrobenzyl chloride in the presence of a base to form an intermediate, which is then cyclized to form the quinazolinone core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazolinone core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phenyl ketone: Shares the nitrophenyl group but lacks the quinazolinone core.
N-(4-Methoxy-2-nitrophenyl)acetamide: Contains a similar nitrophenyl group and methoxy group but has a different core structure.
Uniqueness
2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one is unique due to its combination of functional groups and the quinazolinone core, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[2-[(4-nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4/c31-27-22-10-4-6-12-24(22)28-26(29(27)20-8-2-1-3-9-20)23-11-5-7-13-25(23)34-18-19-14-16-21(17-15-19)30(32)33/h1-17,26,28H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXJORDIMUFMGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4OCC5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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